molecular formula C27H20O7 B593562 Prerubialatin CAS No. 1667718-89-9

Prerubialatin

Cat. No.: B593562
CAS No.: 1667718-89-9
M. Wt: 456.45
InChI Key: UIYJKPDDHXDUIN-KWXIBIRDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prerubialatin involves a tandem ring contraction/Michael addition/aldol reaction followed by oxidation. This method allows for the rapid access of this compound from readily available precursors. The reaction conditions typically involve the use of organic solvents and specific catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound is primarily focused on its extraction from Rubia cordifolia. The compound is isolated through a series of extraction and purification steps, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Prerubialatin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions are rubialatins A and B, which are derived from the oxidation of this compound.

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (1'S,2R,12'R)-12'-hydroxy-5,5-dimethyl-3',10',19'-trioxospiro[furan-2,20'-pentacyclo[10.7.1.02,11.04,9.013,18]icosa-2(11),4,6,8,13,15,17-heptaene]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O7/c1-24(2)12-13-25(34-24)26(23(31)33-3)18-19(21(29)15-9-5-4-8-14(15)20(18)28)27(25,32)17-11-7-6-10-16(17)22(26)30/h4-13,32H,1-3H3/t25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIYJKPDDHXDUIN-KWXIBIRDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2(O1)C3(C4=CC=CC=C4C(=O)C2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C=C[C@]2(O1)[C@]3(C4=CC=CC=C4C(=O)[C@@]2(C5=C3C(=O)C6=CC=CC=C6C5=O)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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